Piperidin-1-yl-[2-(quinolin-3-ylmethylamino)phenyl]methanone
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Overview
Description
Piperidin-1-yl-[2-(quinolin-3-ylmethylamino)phenyl]methanone is a complex organic compound that features a piperidine ring, a quinoline moiety, and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-1-yl-[2-(quinolin-3-ylmethylamino)phenyl]methanone typically involves multiple steps:
Formation of Quinoline Derivative: The starting material, 2-chloroquinoline-3-carbaldehyde, is synthesized via Vilsmeier-Haack formylation of acetanilides using dimethylformamide and phosphoryl chloride.
Nucleophilic Substitution: The quinoline derivative undergoes nucleophilic aromatic substitution with piperidine in the presence of a catalyst like cetyltrimethylammonium bromide in polyethylene glycol-400, yielding 2-(piperidin-1-yl)quinoline-3-carbaldehyde.
Condensation Reaction: The final step involves the condensation of the quinoline derivative with a phenylmethanone derivative under acidic conditions to form this compound.
Industrial Production Methods
the use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-yl-[2-(quinolin-3-ylmethylamino)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be facilitated by bases like sodium hydroxide, while electrophilic substitution may require acidic catalysts.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Piperidin-1-yl-[2-(quinolin-3-ylmethylamino)phenyl]methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of cholinesterases, which are enzymes involved in neurodegenerative diseases like Alzheimer’s.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential therapeutic benefits.
Chemical Research: The compound serves as a model for studying the reactivity and properties of complex organic molecules.
Mechanism of Action
The mechanism of action of Piperidin-1-yl-[2-(quinolin-3-ylmethylamino)phenyl]methanone involves its interaction with molecular targets such as cholinesterases. The compound inhibits these enzymes by binding to their active sites, thereby preventing the breakdown of neurotransmitters like acetylcholine . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially alleviating symptoms of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide: This compound also features a piperidine and quinoline moiety and is a potent dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
2-(piperidin-1-yl)quinoline-3-carbaldehyde: A precursor in the synthesis of Piperidin-1-yl-[2-(quinolin-3-ylmethylamino)phenyl]methanone, sharing similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit cholinesterases makes it a valuable compound for research in neurodegenerative diseases.
Properties
IUPAC Name |
piperidin-1-yl-[2-(quinolin-3-ylmethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22(25-12-6-1-7-13-25)19-9-3-5-11-21(19)24-16-17-14-18-8-2-4-10-20(18)23-15-17/h2-5,8-11,14-15,24H,1,6-7,12-13,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMDZDGAEFWEIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NCC3=CC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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